(3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
CAS No.:
Cat. No.: VC13804433
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O |
|---|---|
| Molecular Weight | 276.3 g/mol |
| IUPAC Name | (3aR,8bS)-2-(6-cyclopropylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
| Standard InChI | InChI=1S/C18H16N2O/c1-2-5-13-12(4-1)10-16-17(13)20-18(21-16)15-7-3-6-14(19-15)11-8-9-11/h1-7,11,16-17H,8-10H2/t16-,17+/m1/s1 |
| Standard InChI Key | MJMCYBCLMPPPCY-SJORKVTESA-N |
| Isomeric SMILES | C1CC1C2=NC(=CC=C2)C3=N[C@@H]4[C@H](O3)CC5=CC=CC=C45 |
| SMILES | C1CC1C2=NC(=CC=C2)C3=NC4C(O3)CC5=CC=CC=C45 |
| Canonical SMILES | C1CC1C2=NC(=CC=C2)C3=NC4C(O3)CC5=CC=CC=C45 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound belongs to the indeno-oxazole class, featuring a bicyclic framework fused with a pyridine ring. Its molecular formula is C₁₈H₁₆N₂O, with a molecular weight of 276.3 g/mol . The IUPAC name, (3aR,8bS)-2-(6-cyclopropylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d] oxazole, reflects its stereospecific configuration at the 3a and 8a positions.
Key Structural Attributes:
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Indeno[1,2-d]oxazole Core: A fused bicyclic system combining benzene and oxazole rings, providing rigidity and planar aromaticity.
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Cyclopropylpyridine Substituent: A pyridine ring substituted at the 6-position with a cyclopropane group, introducing steric strain and electronic modulation.
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Chirality: The (3aS,8aR) configuration imposes stereochemical constraints critical for interactions in asymmetric synthesis or biological systems .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step approach involving:
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Oxazole Ring Formation: Likely via cyclization of an appropriately substituted amide or through [2+3] cycloaddition strategies.
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Pyridine Functionalization: Introduction of the cyclopropyl group at the pyridine’s 6-position using cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Stereochemical Control: Asymmetric catalysis or chiral resolution to achieve the (3aS,8aR) configuration.
Industrial-Scale Production
Suppliers such as Reagentia offer the compound in research quantities (100 mg to 1 g), with pricing scaling from €323.32 (100 mg) to €1,209.78 (1 g) . The absence of bulk pricing data implies current use is restricted to exploratory laboratories rather than industrial applications.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₆N₂O | |
| Molecular Weight | 276.3 g/mol | |
| Optical Rotation | Not publicly disclosed | - |
| Melting Point | Undetermined | - |
| Solubility | Likely polar aprotic solvents | Inference |
The compound’s solubility profile is inferred from structural analogs, suggesting moderate solubility in dichloromethane (CH₂Cl₂) and dimethyl sulfoxide (DMSO) . Stability under standard laboratory conditions is presumed due to its aromatic stabilization and lack of reactive functional groups.
Research Findings and Biological Activity
Anticancer Activity
Indeno-oxazole analogs interfere with microtubule assembly (e.g., combretastatin analogs), suggesting possible antiproliferative effects. Molecular docking studies could elucidate binding to β-tubulin .
| Supplier | Package Size | Price (Excl. VAT) | Catalog Number |
|---|---|---|---|
| Reagentia | 100 mg | €323.32 | R0201X7,100mg |
| Reagentia | 250 mg | Not disclosed | R0201X7,250mg |
| Reagentia | 1 g | €1,209.78 | R0201X7,1g |
The compound is labeled “For research use only”, excluding human or veterinary applications. Regulatory filings (e.g., REACH, TSCA) are undisclosed, typical for early-stage research chemicals.
Future Research Directions
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Pharmacological Profiling: Screen against kinase panels and cancer cell lines.
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Synthetic Methodology: Develop asymmetric routes to improve enantiomeric excess.
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Materials Characterization: Investigate photophysical properties for optoelectronic applications.
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